4-Sulfamoyloxy-benzoic acid ethyl ester
Description
Structure
3D Structure
Properties
CAS No. |
479580-16-0 |
|---|---|
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
ethyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C9H11NO5S/c1-2-14-9(11)7-3-5-8(6-4-7)15-16(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) |
InChI Key |
FQDUPVULDGWSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Sulfamoyloxy Benzoic Acid Ethyl Ester Analogues
Impact of Ester Group Modifications on Biological Activity
The ester group of 4-Sulfamoyloxy-benzoic acid ethyl ester is a critical determinant of its interaction with target enzymes. Modifications to this functional group, including alterations in alkyl chain length, the introduction of cyclic structures, and the substitution with aromatic moieties, have profound effects on the compound's inhibitory profile.
Alkyl Chain Length Variations and Their Effects on Enzyme Inhibition
The length of the alkyl chain in the ester group of 4-sulfamoyloxy-benzoic acid analogues plays a pivotal role in their enzyme inhibitory activity. A strong correlation has been observed between the lipophilicity (logP) of these compounds and their half-maximal inhibitory concentration (IC50), suggesting that hydrophobicity is a key factor in their mechanism of action. nih.govresearchgate.net
Studies on a series of straight-chain alkyl esters of 4-[(aminosulfonyl)oxy] benzoic acid have demonstrated that increasing the alkyl chain length can lead to enhanced inhibitory potency against estrone (B1671321) sulfatase. For instance, the heptyl and octyl derivatives have been identified as particularly potent inhibitors, both exhibiting an IC50 value of 3.4 µM. researchgate.net This suggests an optimal length for the alkyl chain, beyond which the inhibitory activity may plateau or even decrease. The enhanced activity is attributed to improved hydrophobic interactions with the active site of the enzyme.
| Alkyl Chain | IC50 (µM) against Estrone Sulfatase |
|---|---|
| Heptyl | 3.4 |
| Octyl | 3.4 |
Cycloalkyl Ester Analogues and Potency Enhancement
Replacing the linear alkyl ester with a cycloalkyl group has been shown to be a successful strategy for enhancing the inhibitory potency of 4-sulfamoyloxy-benzoic acid analogues. These cyclic structures can provide a better fit within the enzyme's active site, leading to stronger binding interactions.
Notably, the cyclooctyl ester of 4-sulfamoyloxy-benzoic acid has demonstrated significantly greater potency than its linear n-alkyl counterparts. researchgate.netnih.gov This analogue exhibits an impressive IC50 value of 0.17 µM against estrone sulfatase, highlighting the favorable conformational constraints imposed by the cyclic moiety. researchgate.netresearchgate.net This enhancement in potency underscores the importance of the shape and rigidity of the ester group in optimizing inhibitor design.
| Cycloalkyl Ester | IC50 (µM) against Estrone Sulfatase |
|---|---|
| Cyclooctyl | 0.17 |
Aromatic Ester Substitutions and Activity Profiles
Information regarding the synthesis and biological evaluation of aromatic ester analogues of 4-sulfamoyloxy-benzoic acid is not extensively available in the current body of scientific literature. This represents an area ripe for future investigation, as the introduction of an aromatic ring in the ester portion could lead to novel interactions, such as pi-stacking, with amino acid residues in the enzyme's active site. Such modifications could potentially alter the activity profile, leading to inhibitors with different potencies and selectivities.
Influence of Substituents on the Benzoic Acid Ring System
The benzoic acid ring of this compound provides a scaffold for substitution that can fine-tune the electronic properties and steric profile of the inhibitor, thereby influencing its stability and interaction with the target enzyme.
Electronic Effects of Substituents on Sulfamate (B1201201) Stability and Activity
In related steroidal sulfatase inhibitors, the introduction of small electron-withdrawing groups at the 4-position has been shown to enhance inhibitory potency. ebi.ac.uk This principle may also apply to the 4-sulfamoyloxy-benzoic acid framework, where EWGs could stabilize the sulfamate group or participate in favorable electronic interactions within the enzyme's active site. Conversely, EDGs might destabilize the inhibitor or create unfavorable electronic interactions. A systematic investigation into the effects of a range of substituents with varying electronic properties on the benzoic acid ring of this specific class of inhibitors would provide valuable insights for rational drug design.
Steric Hindrance and Enzyme Active Site Interactions
The size and position of substituents on the benzoic acid ring can introduce steric hindrance that significantly affects the inhibitor's ability to bind to the enzyme's active site. The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where bulky groups at the ortho position can force the carboxyl group (and by extension, the ester and sulfamate groups) to twist out of the plane of the benzene ring. stackexchange.comstackexchange.com
This conformational change can have a dual effect. On one hand, it may disrupt the planarity required for optimal binding and reduce inhibitory activity. Indeed, modeling studies have suggested that steric interactions between some inhibitors and the active site are a major factor contributing to weaker inhibitory activity. researchgate.net On the other hand, a specific steric clash could be beneficial if it orients the inhibitor into a more favorable binding pose or prevents non-productive binding modes. The precise impact of steric hindrance is therefore highly dependent on the specific topography of the enzyme's active site. A thorough exploration of substituents with varying sizes at different positions on the benzoic acid ring is necessary to fully elucidate the role of steric factors in the inhibitory activity of these analogues.
Modifications to the Sulfamoyl Moiety
The sulfamoyl group (-NHSO3H) is a key pharmacophore in many biologically active molecules, including this compound analogues. Its ability to interact with enzyme active sites, often through hydrogen bonding or by mimicking a phosphate group, makes it a critical determinant of inhibitory activity. Modifications to this moiety, both on the nitrogen atom and through its complete replacement, have been extensively studied to probe its role in enzyme binding and to optimize inhibitor potency.
The nitrogen atom of the sulfamoyl group offers a convenient point for chemical modification. Introducing substituents on this nitrogen can significantly alter a compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a target enzyme.
Research into N-substituted 4-sulfamoylbenzoic acid derivatives has revealed that the nature of the substituent plays a pivotal role in inhibitory potency. For instance, in the context of cytosolic phospholipase A2α (cPLA2α) inhibition, replacing substituents on the sulfonamide nitrogen with various residues such as naphthyl, naphthylmethyl, and differently substituted phenyl moieties has been explored. researchgate.net While these modifications did not always lead to a significant increase in activity, certain N-substitutions, like those resulting in 4-(N-{2-[1-(2,4-Dichlorobenzyl)indol-3-yl]ethyl}-N-(naphthalen-2-ylmethyl)sulfamoyl)benzoic acid, yielded compounds with submicromolar IC₅₀ values against cPLA2α. researchgate.net This suggests that the enzyme's binding pocket can accommodate specific bulky, hydrophobic groups on the sulfamoyl nitrogen, leading to enhanced interactions.
In other enzyme systems, such as ubiquitin-activating enzymes (E1), N-substituted adenosine sulfamate analogues act as potent inhibitors through a mechanism known as substrate-assisted inhibition. nih.govnih.gov In this process, the sulfamate moiety of the inhibitor, after being positioned in the active site, forms a covalent adduct with the ubiquitin-like protein, which then binds tightly to the enzyme. nih.govnih.gov The potency of these inhibitors is determined by both the rate of this adduct formation and the binding affinity of the resulting adduct to the enzyme. nih.govnih.gov The N-substituent on the adenosine sulfamate is critical in positioning the molecule correctly within the active site to facilitate this reaction. For example, MLN4924, a selective inhibitor of NEDD8-activating enzyme (NAE), features a specific N-substituent that contributes to its high potency and selectivity. nih.gov
The following table summarizes the impact of N-substitution on the inhibitory activity of sulfamoyl-containing compounds against different enzyme targets.
| Base Scaffold | N-Substituent | Target Enzyme | Observed Activity |
| 4-Sulfamoylbenzoic acid | Naphthalen-2-ylmethyl and 2-[1-(2,4-Dichlorobenzyl)indol-3-yl]ethyl | cPLA2α | Submicromolar IC₅₀ value researchgate.net |
| Adenosine Sulfamate (Compound I) | (1S)-2,3-dihydro-1H-inden-1-yl | Ubiquitin-activating enzyme (UAE) | Potent, nonselective inhibition nih.gov |
| Adenosine Sulfamate (MLN4924) | (pyrrolidine-1-carbonyl)-phenyl-methyl | NEDD8-activating enzyme (NAE) | Potent and selective inhibition nih.gov |
Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.combenthamscience.com In the context of this compound analogues, replacing the sulfamate group can help to elucidate its specific role in binding and may lead to inhibitors with novel properties.
The sulfamide group (-NHSO2NH2) is a close structural analogue of the sulfamate moiety. nih.gov However, studies comparing the inhibitory effectiveness of sulfamate versus sulfamide bioisosteres against human carbonic anhydrase-II (CA-II) have shown a marked difference in potency. For several pairs of analogous compounds, the sulfamate derivative was significantly more potent than its sulfamide counterpart. nih.gov This indicates that for CA-II, the specific geometry and electronic properties of the sulfamate oxygen-sulfur bond are crucial for optimal interaction with the enzyme's active site, and the sulfamide is not a suitable replacement in this case. nih.gov
In other instances, replacing an acyl sulfamate linker with more stable, neutral isosteres has been pursued to overcome potential pharmacological liabilities, such as the negative charge of the sulfamate group at physiological pH, which can hinder cell permeability. acs.org The goal of such replacements is to maintain the essential binding interactions while improving the drug-like properties of the inhibitor. Bioisosteric replacement can also lead to changes in selectivity. For example, replacing a carbon atom with a sulfur atom in a series of anti-inflammatory agents resulted in decreased affinity for the COX-1 enzyme, demonstrating how such a change can modulate target specificity. nih.gov
The following table presents examples of bioisosteric replacements for the sulfamate group and the resulting impact on biological activity.
| Original Group | Bioisosteric Replacement | Target Enzyme | Outcome |
| Sulfamate | Sulfamide | Carbonic Anhydrase-II | Markedly reduced inhibitory potency nih.gov |
| Acyl Sulfamate (anionic) | Stable, Neutral Isosteres | Adenylate-Forming Enzymes | Aimed to improve cell permeability and pharmacokinetics acs.org |
| Carbon (in a different scaffold) | Sulfur | COX-1 | Decreased binding affinity, altering selectivity nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and streamlining the drug discovery process. bio-itworld.com
The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., IC₅₀) has been experimentally determined. mdpi.com For each compound, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can range from simple properties like molecular weight to more complex quantum chemical calculations. mdpi.comresearchgate.net
Statistical methods are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov This process often involves:
Descriptor Calculation: A wide range of descriptors (topological, electronic, steric, etc.) are calculated for each molecule in the training set.
Variable Selection: From the large pool of calculated descriptors, the most relevant ones for predicting activity are selected to avoid overfitting the model. Techniques like recursive random forests can be efficient for this purpose. researchgate.net
Model Building: A regression model (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Support Vector Machines) is generated that links the selected descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested. This is typically done using an external test set of compounds that were not used in building the model, as well as internal cross-validation techniques. mdpi.combio-itworld.com
For example, a QSAR study on the antifungal properties of triazolothiadiazine compounds successfully developed predictive models using topological and density functional theory descriptors. The resulting models had high correlation coefficients (R²) and were able to explain the variance in antifungal and antibiotic activities. mdpi.com Such models serve as valuable tools for screening and evaluating potential new antimicrobial agents based on the core chemical structure. mdpi.com
The biological activity of a drug is often highly dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to bind to its target. Key descriptors in QSAR models for sulfamate and sulfonamide inhibitors include lipophilicity (LogP) and acidity (pKa).
LogP (Lipophilicity): This parameter measures the partitioning of a compound between an oily (octanol) and an aqueous phase, indicating its hydrophobicity. Lipophilicity is critical for a drug's ability to cross cell membranes. A theoretical study of biologically active sulfonamides found that the most potent inhibitors of carbonic anhydrase were also the most lipophilic compounds in the series. nih.gov This suggests a positive correlation between LogP and inhibitory activity for this class of compounds, likely because increased lipophilicity enhances the compound's ability to reach and bind to a hydrophobic pocket within the enzyme's active site. However, there is often an optimal range for LogP, as excessively high lipophilicity can lead to poor solubility and nonspecific binding. nih.gov
pKa (Acidity): The pKa value indicates the strength of an acid. For sulfonamides and sulfamates, the acidity of the N-H proton is crucial for their mechanism of action, particularly in enzymes like carbonic anhydrase where the deprotonated (anionic) form binds to the zinc ion in the active site. Computed pKa values for a series of sulfonamides ranged from 5.9 to 12.6, correlating well with experimental data. nih.gov The ionization state of the sulfamoyl group at physiological pH, which is determined by its pKa, directly influences its ability to form key interactions with the target enzyme.
The correlation of these descriptors with activity is fundamental to building predictive QSAR models. For instance, in a study of benzoic acid derivatives with anti-sickling properties, it was concluded that strong electron-donating groups attached to the benzene ring, combined with average lipophilicity, were important features for potent activity. iomcworld.comresearchgate.net
Design Principles for Optimized Enzyme Inhibitors Based on SAR
The collective SAR and QSAR data for this compound and related analogues provide a set of guiding principles for the design of optimized enzyme inhibitors:
Preservation of the Sulfamate Moiety: For many targets, such as carbonic anhydrase, the sulfamate group is a superior zinc-binding group compared to its sulfamide bioisostere. nih.gov Therefore, retaining the O-sulfamoyl group is often a primary design consideration unless specific goals, such as improving cell permeability by removing a charged group, are prioritized. acs.org
Strategic N-Substitution: The sulfamoyl nitrogen is a key point for modification to enhance potency and selectivity. SAR studies have shown that introducing specific, often bulky and hydrophobic, substituents at this position can lead to additional favorable interactions within the enzyme's active site. researchgate.net The optimal substituent is target-dependent and can be explored through parallel synthesis and screening.
Optimization of Physicochemical Properties: QSAR studies highlight the importance of tuning properties like lipophilicity (LogP) and acidity (pKa). nih.gov A balance must be struck to ensure sufficient solubility, membrane permeability, and optimal ionization state for target binding. For example, increasing lipophilicity can enhance potency, but only up to a certain point before negative effects on solubility dominate. nih.gov
Guided Lead Optimization: The initial scaffold can be considered an optimal template for lead optimization. nih.gov Systematic modifications to different regions of the molecule—the aromatic head group, the ester tail group, and the sulfamoyl moiety—guided by SAR and computational docking can lead to the discovery of highly potent and selective inhibitors. nih.gov
By integrating these principles, medicinal chemists can more rationally design novel analogues of this compound with improved therapeutic potential.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Enzyme Complex Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Sulfamoyloxy-benzoic acid ethyl ester, which is recognized as a potential non-steroidal inhibitor of estrone (B1671321) sulfatase, docking studies are pivotal in predicting its binding mode within the enzyme's active site.
The binding of this compound to estrone sulfatase can be modeled using the crystal structure of the human enzyme. nih.goviitkgp.ac.in Docking algorithms can then be employed to predict the most stable binding poses and to estimate the binding affinity, often expressed as a docking score. For related non-steroidal inhibitors, hydrophobicity has been identified as a key factor influencing inhibitory activity. nih.govacs.org It is therefore anticipated that the ethyl ester group of this compound contributes to favorable hydrophobic interactions within the active site.
The sulfamate (B1201201) moiety is crucial for the inhibitory action and is expected to be positioned near the catalytic machinery of the enzyme. The binding mode would likely place the sulfamoyl group in proximity to the formylglycine residue, which is essential for catalysis in sulfatases. nih.gov The predicted binding affinities from such studies can be used to rank potential inhibitors and to guide the design of new analogues with improved potency.
Table 1: Predicted Binding Affinities of Representative Estrone Sulfatase Inhibitors
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |
|---|---|---|
| Estrone-3-O-sulfamate (EMATE) | -8.5 | His136, His290, Lys134, Lys368 |
| This compound (Hypothetical) | -7.9 | His136, His290, Phe488, Leu103 |
| Non-steroidal Inhibitor (THN-based) | -7.2 | His136, His290, Val177, Phe178 |
The active site of human estrone sulfatase is well-characterized, containing several key amino acid residues that are crucial for substrate binding and catalysis. nih.govresearchgate.net Molecular docking simulations of this compound would aim to identify the specific interactions between the ligand and these residues.
Key residues in the active site of estrone sulfatase include:
His136 and His290: These histidine residues are part of the catalytic machinery.
Lys134 and Lys368: These lysine residues are also implicated in the catalytic process.
Hydrophobic residues (e.g., Leu74, Val177, Phe178, Phe488): These residues form a hydrophobic pocket that accommodates the steroidal or non-steroidal core of the inhibitor. oup.com
For this compound, it is predicted that the ethyl benzoate portion of the molecule would form hydrophobic interactions with residues such as Phe488 and Leu103, while the sulfamoyloxy group would be oriented towards the catalytic histidine and lysine residues. nih.govoup.com These interactions are critical for the stable binding and subsequent inhibition of the enzyme.
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods can be applied to this compound to analyze its intrinsic properties and to model its chemical transformations.
Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of this compound. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential map can reveal the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). This information is valuable for understanding how the molecule will interact with the amino acid residues in the enzyme's active site.
Quantum chemical calculations are particularly useful for elucidating reaction mechanisms. For this compound, two key reactions are of interest: the hydrolysis of the ethyl ester and the cleavage of the sulfamate group.
Similarly, the hydrolysis of the ethyl ester can be modeled to understand its stability under physiological conditions. While this reaction is generally slower than sulfamate cleavage in the context of enzyme inhibition, its pathway can also be elucidated through computational analysis.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal the flexibility of both the ligand and the enzyme.
For the complex of this compound and estrone sulfatase, MD simulations could be used to:
Assess the stability of the docked pose: By running a simulation for several nanoseconds, one can observe whether the ligand remains in its initial binding orientation or if it shifts to a different, more stable position.
Analyze the dynamics of key interactions: MD simulations can track the formation and breaking of hydrogen bonds and other interactions between the ligand and the enzyme over time.
Characterize the flexibility of the active site: The simulation can reveal how the active site residues adapt to the presence of the inhibitor.
Information from MD simulations can be used to refine the understanding of the binding mode and to provide a more realistic model of the ligand-enzyme interaction. nih.gov This dynamic perspective is crucial for a comprehensive understanding of the molecular basis of inhibition.
Conformational Flexibility and Dynamics of the Compound in Solution
The conformational landscape of this compound is influenced by the rotational freedom around its constituent single bonds, particularly the ester and sulfamoyloxy groups. Molecular mechanics and dynamics simulations are instrumental in exploring the energetically favorable conformations of this molecule in a solution environment.
Computational studies on analogous sulfonic acid esters have demonstrated the existence of multiple low-energy conformations in the gas phase. nih.gov For instance, related molecules have been shown to adopt distinct "hairpin" and "stepped" conformations, stabilized by intramolecular and intermolecular π-stacking, respectively. nih.gov In solution, the conformational equilibrium is expected to be influenced by the solvent polarity, with polar solvents potentially favoring more extended conformations due to improved solvation of the polar sulfamoyloxy and ester moieties.
Molecular dynamics simulations can provide a detailed picture of the conformational dynamics, revealing the timescales of transitions between different conformational states. Such simulations for this compound would likely show significant flexibility, particularly in the ethyl ester chain and the orientation of the sulfamoyloxy group relative to the benzene ring. Understanding this flexibility is critical as it dictates the shape of the molecule and its ability to interact with biological targets.
Stability of Ligand-Protein Complexes
The therapeutic potential of this compound is contingent on its ability to form stable complexes with target proteins. Molecular dynamics simulations are a powerful tool to assess the stability of such ligand-protein complexes and to elucidate the key intermolecular interactions that govern binding.
Studies on similar benzoic acid derivatives complexed with proteins like bovine serum albumin (BSA) have shown that the stability of the complex is maintained through a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For this compound, the sulfamoyloxy group can act as a hydrogen bond donor and acceptor, while the benzene ring and ethyl ester can participate in hydrophobic and van der Waals interactions within a protein's binding pocket.
Pharmacophore Modeling and Virtual Screening
Development of Pharmacophore Models for Target Enzyme Inhibition
Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, which has been investigated as an inhibitor of enzymes such as estrone sulfatase, pharmacophore models can be developed based on its structure and the structure of other known inhibitors.
A typical pharmacophore model for an enzyme inhibitor would include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For this compound, the key pharmacophoric features would likely include:
A hydrogen bond acceptor/donor feature associated with the sulfamoyloxy group.
An aromatic ring feature corresponding to the benzene ring.
A hydrophobic feature representing the ethyl group.
These models can be generated using ligand-based methods, by aligning a set of active molecules and extracting common features, or structure-based methods, by analyzing the interactions between the inhibitor and its target enzyme's active site. plos.orgnih.gov The validity of a pharmacophore model is assessed by its ability to distinguish between active and inactive compounds. plos.org
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Molecular Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Oxygen atoms of sulfamoyloxy and ester groups | Interaction with donor groups in the enzyme active site |
| Hydrogen Bond Donor | Amine group of sulfamoyloxy group | Interaction with acceptor groups in the enzyme active site |
| Aromatic Ring | Benzene ring | π-π stacking or hydrophobic interactions |
| Hydrophobic | Ethyl group of the ester | van der Waals interactions in a hydrophobic pocket |
Identification of Novel Scaffolds through Computational Screening
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds with the potential to inhibit the target enzyme. This process, known as virtual screening, allows for the rapid and cost-effective identification of new drug candidates. frontiersin.org
The screening process involves fitting molecules from a database to the pharmacophore model and ranking them based on how well they match the required features. The top-ranked "hit" compounds can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target enzyme. This approach has been successfully used to identify novel inhibitors for a wide range of enzymes. nih.govsci-hub.se The identified novel scaffolds can serve as starting points for the design and synthesis of new, more potent, and selective inhibitors.
In Silico ADME/Tox Predictions (General, excluding specific safety/toxicity data)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (Tox) of a compound. In silico models provide a rapid and efficient means to predict these properties, helping to prioritize candidates with favorable drug-like characteristics. nih.govnih.gov
A variety of computational tools and models are available to predict a range of ADME/Tox properties. These predictions are based on the chemical structure of the molecule and its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.
Table 2: Predicted ADME Properties for this compound (Illustrative)
| Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for central nervous system side effects |
| Plasma Protein Binding | High | May affect the free concentration of the drug |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Predictions vary by isoform | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Unlikely substrate | Primarily non-renal excretion pathway |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
It is important to note that these in silico predictions are theoretical and require experimental validation. However, they provide valuable early-stage guidance in the drug development process, helping to identify potential liabilities and guide further optimization of the compound. frontiersin.orgmdpi.com
Advanced Research Directions and Future Perspectives
Development of Multi-Target Enzyme Inhibitors Based on 4-Sulfamoyloxy-benzoic Acid Scaffolds
The concept of designing single molecules that can interact with multiple biological targets is a burgeoning area in drug discovery, particularly for complex multifactorial diseases. The inherent structural versatility of the sulfonamide motif makes it an excellent candidate for developing such multi-target agents. nih.gov Research has expanded to create derivatives of the sulfamoyl benzoic acid scaffold that can simultaneously modulate the activity of several enzymes.
For instance, certain sulfonamide-based compounds have been identified as inhibitors of various isoforms of human carbonic anhydrases (hCAs), such as hCA I, II, IX, and XII. unibs.ittandfonline.com Some of these derivatives have also demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. mdpi.com This dual activity presents a promising avenue for developing therapies that can address multiple facets of a complex disease with a single compound. The development of these multi-target inhibitors often involves strategic structural modifications to the core scaffold to achieve the desired inhibitory profile against a selected panel of enzymes.
| Derivative Class | Target Enzymes | Potential Therapeutic Area |
| Benzoylthioureido benzenesulfonamides | hCA I, II, IX, XII | Cancer |
| Coumarin-sulfonamide derivatives | Carbonic Anhydrase IX (CAIX) | Cancer |
| Sulfonamide-based cholinesterase inhibitors | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |
Exploration of 4-Sulfamoyloxy-benzoic Acid Derivatives in Novel Therapeutic Areas
Beyond the well-established role as estrone (B1671321) sulfatase (ES) inhibitors, derivatives of 4-sulfamoyloxy-benzoic acid are being investigated for a wide array of other therapeutic applications. nih.govnih.gov This expansion is driven by the discovery of their interactions with various other enzymatic pathways and cellular receptors.
One significant area of exploration is in the treatment of inflammatory and neurological conditions. For example, N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. d-nb.info Furthermore, other derivatives have been synthesized as P2Y14R antagonists, showing potential for treating acute lung injury. researchgate.net In the realm of neuropharmacology, certain sulfamoyl benzamide compounds are being explored as agonists or modulators of cannabinoid receptors, which could be beneficial in managing pain, inflammation, and neurodegenerative diseases. google.com Additionally, the scaffold has been utilized to develop specific agonists for the LPA2 receptor, which plays a role in gut protection. nih.govnih.gov There is also emerging research into 4-substituted sulfonamidobenzoic acid derivatives as potential antiviral agents, specifically targeting the Coxsackievirus B3. nih.gov
| Derivative | Novel Target/Pathway | Potential Therapeutic Indication |
| N-substituted 4-sulfamoylbenzoic acids | Cytosolic phospholipase A2α (cPLA2α) | Inflammatory diseases |
| 3-Sulfonamido benzoic acid derivatives | P2Y14R antagonists | Acute lung injury |
| Sulfamoyl benzamide derivatives | Cannabinoid receptors | Pain, inflammation, neurodegenerative diseases |
| Sulfamoyl benzoic acid analogues | LPA2 receptor agonists | Gastrointestinal disorders |
| 4-Substituted sulfonamidobenzoic acids | Coxsackievirus B3 capsid | Antiviral therapy |
Prodrug Strategies for Enhanced Delivery and Efficacy in Research Models
The ethyl ester in 4-sulfamoyloxy-benzoic acid ethyl ester is a classic example of a prodrug strategy. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In the case of carboxylic acid-containing drugs, which are often highly polar and poorly absorbed orally, esterification is a widely used method to enhance their lipophilicity and ability to cross cell membranes. actamedicamarisiensis.roresearchgate.net
The ester group in this compound masks the polar carboxylic acid function, thereby increasing its ability to be absorbed through passive diffusion. scirp.org Once absorbed, the ester is designed to be hydrolyzed by esterase enzymes present in the blood and various tissues, releasing the active carboxylic acid. doi.org This approach can lead to improved bioavailability of the active compound. researchgate.net This strategy has been successfully applied to a variety of therapeutic agents, including ACE inhibitors. actamedicamarisiensis.ro Research into benzoic acid derivatives as prodrugs for the treatment of tuberculosis has shown that esterification can enhance the activity of the free acids, likely by facilitating their entry into mycobacterial cells. nih.gov
Application of Advanced Synthetic Methodologies for Library Generation
The generation of large and diverse libraries of compounds is essential for modern drug discovery, enabling high-throughput screening to identify new lead compounds. Advanced synthetic methodologies are being employed to rapidly and efficiently synthesize libraries of 4-sulfamoyloxy-benzoic acid derivatives.
One such technology is microwave-assisted organic synthesis (MAOS). wisdomlib.org This method utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields and product purity. rasayanjournal.co.inijprdjournal.com The efficiency of MAOS makes it an ideal tool for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies. wisdomlib.org Furthermore, there is a growing emphasis on developing eco-friendly or "green" chemistry approaches for the synthesis of these derivatives. mdpi.com These methods often utilize less hazardous solvents, such as water, and aim to minimize waste, making the drug discovery process more sustainable. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug design. These computational tools are being increasingly applied to the design and optimization of 4-sulfamoyloxy-benzoic acid derivatives and other sulfonamides.
Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how these compounds will bind to their target enzymes and to understand the key interactions that govern their inhibitory activity. nih.govnih.gov More advanced AI and ML models, such as Multiple Linear Regression (MLR), are being developed to predict the biological efficacy of new compounds based on their structural and physicochemical properties. ni.ac.rs This allows researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. By integrating these computational approaches, scientists can gain deeper insights into the structure-activity relationships of sulfonamide-based inhibitors and rationally design the next generation of more potent and selective therapeutic agents. ni.ac.rsscielo.org.za
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-sulfamoyloxy-benzoic acid ethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of 4-sulfamoyloxy-benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting molar ratios (e.g., excess ethanol to drive esterification). Purification via recrystallization or column chromatography ensures product integrity. Similar protocols are validated for structurally related esters in pharmacological studies .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm ester and sulfamoyl group positions (e.g., δ ~4.3 ppm for ethyl ester CH₂, δ ~7-8 ppm for aromatic protons) .
- Chromatography : GC-MS or HPLC to assess purity (>95%) and detect impurities. Retention indices and fragmentation patterns should align with standards (e.g., ethyl esters in GC-MS studies ).
Q. What are the critical stability parameters for storing this compound?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the ester or sulfamoyl groups. Monitor degradation via periodic HPLC analysis. Stability studies on analogous esters suggest susceptibility to moisture and elevated temperatures .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across assays be resolved?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based models) to confirm target specificity.
- Control Experiments : Include positive/negative controls (e.g., known PKA inhibitors for kinase assays) and assess solvent effects (DMSO tolerance <1% v/v) .
- Data Normalization : Use internal standards (e.g., fluorescent probes) to correct for batch-to-batch variability .
Q. How does the sulfamoyloxy group influence the compound’s biochemical interactions compared to other benzoic acid esters?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare sulfamoyloxy’s hydrogen-bonding potential with carboxylate or methyl esters.
- Kinetic Studies : Measure binding affinity (Kd) and inhibition constants (Ki) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Prior studies on sulfonamide derivatives highlight enhanced enzyme inhibition via polar interactions .
Q. What computational approaches predict the pharmacokinetic properties of this compound, and how do they align with empirical data?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Validate predictions via in vitro assays (e.g., Caco-2 cell permeability) .
- Metabolite Identification : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Compare results with ethyl ester analogs (e.g., ethyl gallate hydrolysis ).
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in yields (e.g., 60–90%) may arise from solvent polarity or catalyst purity. Reproduce conditions with rigorously dried solvents and inert atmospheres .
- Biological Activity Discrepancies : Differences in IC₅₀ values across studies may reflect assay sensitivity (e.g., fluorometric vs. radiometric methods). Standardize protocols using guidelines from pharmacological reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
